molecular formula C7H8N2O4 B2969716 [5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1245808-23-4

[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2969716
CAS No.: 1245808-23-4
M. Wt: 184.151
InChI Key: SZOWYLCXUSMPTG-UHFFFAOYSA-N
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Description

[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid: is an organic compound characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of pyrazole derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the esterification of pyrazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by subsequent acylation with chloroacetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, [5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid serves as a versatile intermediate for the synthesis of various heterocyclic compounds. It is used in the preparation of pyrazole-based ligands and catalysts.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the development of new pharmaceuticals targeting specific enzymes and receptors.

Medicine: Research into the medicinal applications of this compound includes its use as a building block for drug candidates with potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of [5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrazole ring provides a rigid framework that enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

  • [5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid
  • [5-(methoxycarbonyl)-1H-pyrazol-4-yl]acetic acid
  • [5-(methoxycarbonyl)-1H-pyrazol-1-yl]propionic acid

Uniqueness: Compared to similar compounds, [5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid exhibits unique reactivity due to the position of the methoxycarbonyl group and the acetic acid moiety. This structural arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-methoxycarbonylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-7(12)5-2-3-8-9(5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOWYLCXUSMPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-23-4
Record name 2-[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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